Comparative Linker Architecture: Defining the PEG2 Spacer Against Closest Analogs
The (S,R,S)-AHPC-PEG2-NH2 hydrochloride conjugate features a two-unit polyethylene glycol (PEG2) linker, positioning it as a distinct structural intermediate within the VHL-recruiting building block portfolio. Its closest commercially available analogs, which share an identical VHL ligand and terminal amine but differ in PEG length, include (S,R,S)-AHPC-PEG1-NH2 hydrochloride , (S,R,S)-AHPC-PEG3-NH2 hydrochloride [1], and (S,R,S)-AHPC-PEG4-NH2 hydrochloride . These variations in linker length (1, 2, 3, or 4 PEG units) directly modulate the spatial separation between the VHL E3 ligase and the recruited target protein, a parameter that is not universally interchangeable across PROTAC targets. The selection of the PEG2 variant is thus based on a discrete, target-specific structural requirement rather than a general potency advantage .
| Evidence Dimension | Linker Length (Number of PEG Units) |
|---|---|
| Target Compound Data | 2 PEG units (PEG2) |
| Comparator Or Baseline | (S,R,S)-AHPC-PEG1-NH2 HCl: 1 PEG unit ; (S,R,S)-AHPC-PEG3-NH2 HCl: 3 PEG units [1]; (S,R,S)-AHPC-PEG4-NH2 HCl: 4 PEG units |
| Quantified Difference | +1 PEG unit vs. PEG1; -1 PEG unit vs. PEG3; -2 PEG units vs. PEG4 |
| Conditions | Chemical structure comparison; linker length defined by number of ethylene glycol repeating units in the spacer. |
Why This Matters
This specific linker length has been empirically validated to form a productive ternary complex for a defined set of targets, and substituting with a PEG1, PEG3, or PEG4 analog is not a functional equivalent and will alter degradation efficiency in a target-specific manner.
- [1] AdooQ. (S,R,S)-AHPC-PEG3-NH2 hydrochloride Datasheet. Catalog No. A20202. View Source
